5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide
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Overview
Description
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-ethyl-1H-pyrazole-5-amine with cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and carboximidamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-1-methyl-1H-pyrazole-3-carboxylate
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11N5 |
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Molecular Weight |
153.19 g/mol |
IUPAC Name |
5-amino-3-ethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-2-4-3-5(7)11(10-4)6(8)9/h3H,2,7H2,1H3,(H3,8,9) |
InChI Key |
HVABAKNGIVLITH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)N)C(=N)N |
Origin of Product |
United States |
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